bicyclo[2.1.1]hexane-2-carboxylic acid
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Overview
Description
Bicyclo[2.1.1]hexane-2-carboxylic acid is a unique bicyclic compound characterized by its rigid structure. This compound is part of a class of bicyclo[2.1.1]hexanes, which are known for their conformational rigidity and stability. These properties make this compound an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexane-2-carboxylic acid typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For example, the reaction between cyclopentadiene and maleic anhydride can produce a bicyclo[2.1.1]hexane derivative, which can then be further functionalized to introduce the carboxylic acid group.
Another approach involves the use of C–H functionalization techniques.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry. This method enhances the efficiency and safety of the synthesis process, making it suitable for large-scale production. The use of automated systems and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The rigid bicyclic structure allows for selective substitution reactions, where specific hydrogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.
Scientific Research Applications
Chemistry
In chemistry, bicyclo[2.1.1]hexane-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its rigid structure is valuable in the design of ligands and catalysts, where conformational stability is crucial.
Biology
In biological research, this compound is used to study the effects of rigid scaffolds on biological activity. Its stability and defined geometry make it an excellent candidate for probing interactions with biological macromolecules.
Medicine
Medicinal chemistry benefits from this compound due to its potential as a scaffold for drug development. The rigid structure can improve the binding affinity and selectivity of drug candidates, leading to more effective therapeutics .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its stability and rigidity make it suitable for applications in polymers and coatings, where durable and robust materials are required.
Mechanism of Action
The mechanism by which bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects is primarily through its rigid structure. This rigidity influences the compound’s interactions with other molecules, enhancing its binding affinity and selectivity. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: Unlike bicyclo[2.1.1]hexane-2-carboxylic acid, cyclopentane is more flexible and less stable.
Cyclohexane: Cyclohexane is another similar compound but lacks the rigidity of the bicyclic structure.
Bicyclo[1.1.1]pentane: This compound shares the bicyclic nature but has a different ring size and geometry.
Uniqueness
This compound stands out due to its unique combination of rigidity and stability. These properties make it particularly useful in applications where conformational control is essential, such as in drug design and materials science .
Properties
CAS No. |
2411265-28-4 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-3-4-1-5(6)2-4/h4-6H,1-3H2,(H,8,9) |
InChI Key |
YHSABULRFDYNFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C(C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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